REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([N:11]2[C:12](=[O:24])[c:13]3[c:14]([N+:21]([O-:22])=[O:23])[cH:15][cH:16][cH:17][c:18]3[CH2:19][CH2:20]2)[cH:9][cH:10]1.[CH3:25][CH2:26][O:27][C:28]([CH3:29])=[O:30]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([N:11]2[C:12](=[O:24])[c:13]3[c:14]([NH2:21])[cH:15][cH:16][cH:17][c:18]3[CH2:19][CH2:20]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(N2CCc3cccc([N+](=O)[O-])c3C2=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc(N2CCc3cccc(N)c3C2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |